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Compound of Interest

Compound Name: Methyl 5-methyl-2-hexenoate

CAS No.: 68797-67-1

Cat. No.: B153996

Get Quote

Executive Summary
This technical guide provides a rigorous GHS (Globally Harmonized System) classification

assessment for Methyl 5-methyl-2-hexenoate (CAS 68797-67-1). As an

-unsaturated ester frequently utilized in flavor and fragrance synthesis, this compound presents
specific physicochemical and toxicological hazards that require precise management.

Based on experimental flash point data (

) and structural activity relationships (SAR), the core classification is Flammable Liquid
Category 3 and Skin/Eye Irritant Category 2/2A. However, due to its electrophilic nature
(Michael Acceptor), this guide also highlights a critical structural alert for Skin Sensitization,
necessitating advanced screening beyond standard MSDS data.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
Accurate classification begins with verified physicochemical constants. The flash point is the

critical determinant for physical hazard categorization.
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Parameter Value Source/Method

Chemical Name Methyl 5-methyl-2-hexenoate IUPAC

CAS Number 68797-67-1 Chemical Abstracts Service

Synonyms

Methyl 5-methylhex-2-enoate;

2-Hexenoic acid, 5-methyl-,

methyl ester

PubChem

Molecular Formula -

Molecular Weight 142.20 g/mol -

Flash Point 57°C (134.6°F) Closed Cup (Experimental)

Boiling Point 95-100°C @ 26 mmHg Vacuum Distillation

Vapor Pressure ~0.5 mmHg @ 25°C Estimated (EPI Suite)

Log Kow 2.2 - 2.5 Estimated (Hydrophobicity)

GHS Classification Breakdown
The following classification is derived from experimental data and regulatory consensus

(ECHA, PubChem).

Physical Hazards
Classification:Flammable Liquid, Category 3[1]

Signal Word:Warning

Hazard Statement:H226 - Flammable liquid and vapor.[2]

Justification: The flash point of

falls squarely within the range for Category 3 (

).

Health Hazards
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Classification:

Skin Corrosion/Irritation, Category 2 (H315)

Serious Eye Damage/Irritation, Category 2A (H319)

Specific Target Organ Toxicity - Single Exposure, Category 3 (H335 - Respiratory Irritation)

Signal Word:Warning

Justification: Esters of short-chain unsaturated acids are known mucous membrane irritants.

The lipophilicity (Log Kow ~2.3) facilitates dermal penetration, leading to local irritation.

Structural Alert: Sensitization Potential
While not always explicitly labeled as a sensitizer in preliminary databases, the

-unsaturated carbonyl moiety is a structural alert.

Mechanism: The

-carbon is electrophilic and can undergo Michael Addition with nucleophilic residues
(cysteine thiols, lysine amines) on skin proteins (haptenization).

Recommendation: Treat as a potential sensitizer (H317) in R&D settings until negative Local

Lymph Node Assay (LLNA) or in vitro data (e.g., DPRA) confirms otherwise.

Visualizing the Hazard Logic
Diagram 1: GHS Classification Decision Workflow
This workflow illustrates the logical path from physicochemical data to final GHS labeling.
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Caption: Logical workflow for determining GHS classification based on physicochemical

properties and structural alerts.

Toxicological Deep Dive: The Michael Addition
Mechanism
Understanding why this molecule is a hazard distinguishes a scientist from a technician. The

toxicity is largely driven by the reactivity of the alkene double bond conjugated with the ester

carbonyl.

Mechanism Description
The conjugation creates a partial positive charge (

) at the

-carbon position. In a biological system, this carbon acts as a "soft" electrophile, preferentially
reacting with "soft" nucleophiles like the sulfhydryl (-SH) group of Cysteine residues in skin
proteins. This covalent binding (haptenization) is the molecular initiating event (MIE) for skin
sensitization.

Diagram 2: Michael Addition Pathway
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Caption: Mechanism of protein haptenization via Michael Addition, leading to potential skin

sensitization.

Experimental Validation Protocols
To validate the safety profile of a new batch or synthesis, the following "Self-Validating"

protocols are recommended. These are based on OECD and ASTM standards.

Flash Point Determination (ASTM D93)
Objective: Confirm H226 classification.

Method: Pensky-Martens Closed Cup Tester.

Protocol:

Fill the test cup with 75 mL of Methyl 5-methyl-2-hexenoate.

Heat the sample at a rate of 5°C to 6°C per minute with constant stirring (90-120 rpm).

Apply the ignition source every 1°C rise in temperature starting at 23°C.

Endpoint: The lowest temperature at which the application of the ignition source causes

the vapor above the specimen to ignite.

Validation: If result is 57°C ± 2°C, Category 3 is confirmed.

In Vitro Skin Sensitization (OECD 442C - DPRA)
Objective: Assess sensitization potential without animal testing.
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Method: Direct Peptide Reactivity Assay (DPRA).

Protocol:

Incubate the test chemical with synthetic peptides containing Cysteine (C-peptide) or

Lysine (K-peptide) for 24 hours at 25°C.

Use HPLC to measure the remaining concentration of non-reacted peptide.

Calculation: % Peptide Depletion = [1 - (Peptide Peak Area / Control Peak Area)] x 100.

Interpretation: High depletion (>13.89% average) indicates a positive sensitizer (Class 1).

This validates the structural alert.

Risk Management & Handling
Hazard Category

Precautionary Statement
(P-Codes)

Practical Handling
Requirement

Flammability
P210: Keep away from

heat/sparks/open flames.

Ground/bond container and

receiving equipment. Use

explosion-proof electrical

ventilation.

Skin/Eye
P280: Wear protective

gloves/eye protection.

Butyl rubber gloves are

recommended over nitrile for

esters. Safety goggles with

side shields.

Disposal
P501: Dispose of contents to

hazardous waste.

Do not discharge into drains.

Incineration is the preferred

method due to high calorific

value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ABIN CAS#: 78-67-1 [m.chemicalbook.com]

2. Methyl 5-methyl-2-hexenoate | C8H14O2 | CID 5702852 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Assessment: GHS Classification & Safety
Profiling of Methyl 5-methyl-2-hexenoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153996/docs#technical-assessment-ghs-
classification-safety-profiling-of-methyl-5-methyl-2-hexenoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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